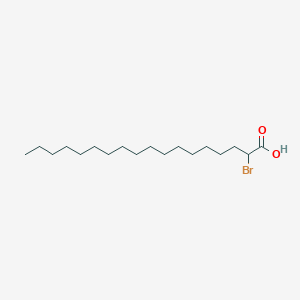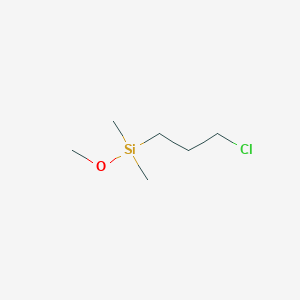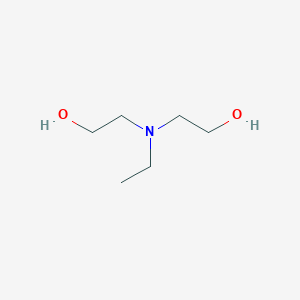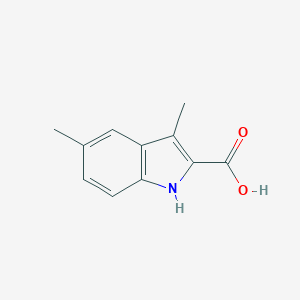
3,3'-ジニトロ-2,2'-ビピリジル
概要
説明
科学的研究の応用
INS365 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: Studied for its role in cellular signaling and as a tool to investigate P2Y2 receptor functions.
Medicine: Primarily used in the treatment of dry eye syndrome and other conditions requiring enhanced mucociliary clearance.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
準備方法
合成ルートと反応条件
INS365は、ウリジン誘導体のリン酸化を含む一連の化学反応によって合成されます。 このプロセスは、通常、目的の生成物を得るために制御された条件下で、オキシ塩化リン(POCl3)やトリエチルアミン(TEA)などのリン酸化剤の使用を伴います .
工業的生産方法
工業環境では、INS365の製造は、一貫性と純度を確保するために自動化された反応器を使用した大規模な化学合成を伴います。 このプロセスには、医薬品用途に必要とされる高純度を維持するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
INS365は、以下を含むさまざまな化学反応を起こします。
酸化: INS365は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、INS365の官能基を変性させるために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)と過マンガン酸カリウム(KMnO4)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
形成される主な生成物
これらの反応から形成される主な生成物には、INS365のさまざまなリン酸化および脱リン酸化誘導体が含まれ、それらは異なる生物学的活性と用途を持つ可能性があります .
科学研究の用途
INS365は、以下を含む幅広い科学研究の用途を持っています。
化学: 他のヌクレオチドやヌクレオチドアナログの合成における試薬として使用されます。
生物学: 細胞シグナル伝達における役割と、P2Y2受容体機能を調査するためのツールとして研究されています。
医学: 主にドライアイ症候群や粘液線毛クリアランスの強化を必要とするその他の状態の治療に使用されています。
作用機序
INS365は、P2Y2受容体のアゴニストとして作用することで効果を発揮します。受容体に結合すると、INS365は細胞内カルシウムイオン(Ca2+)の産生を刺激し、それがさらに上皮細胞からのムチンと液体の分泌を促進します。 これにより、涙液産生の増加と粘液線毛クリアランスの改善につながります . 関与する分子標的と経路には、P2Y2受容体の活性化と、ムチンと液体の分泌を強化するその後のシグナル伝達カスケードが含まれます .
類似の化合物との比較
INS365は、P2Y2受容体アゴニストとしての高い効力と安定性でユニークです。類似の化合物には以下が含まれます。
ウリジン三リン酸(UTP): P2Y2受容体にも作用する天然のヌクレオチドですが、INS365よりも安定性が低いです。
デヌフォソル: 嚢胞性線維症の治療に使用される別のP2Y2受容体アゴニストで、INS365と比較して類似していますが効力は低いです.
類似化合物との比較
INS365 is unique in its high potency and stability as a P2Y2 receptor agonist. Similar compounds include:
Uridine triphosphate (UTP): A naturally occurring nucleotide that also acts on P2Y2 receptors but is less stable than INS365.
INS365 stands out due to its enhanced stability and higher efficacy in stimulating mucociliary clearance and tear production .
特性
IUPAC Name |
3-nitro-2-(3-nitropyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)7-3-1-5-11-9(7)10-8(14(17)18)4-2-6-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBMZFINXSHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336500 | |
| Record name | 3,3'-Dinitro-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-94-8 | |
| Record name | 3,3'-Dinitro-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the crystal structure of 3,3'-dinitro-2,2'-bipyridyl and its derivatives?
A: Research on the crystal structures of 3,3'-dinitro-2,2'-bipyridine N-oxides and N,N'-dioxides reveals intriguing intramolecular interactions. These compounds exhibit consistent 1,5 interactions between nitro oxygen atoms and aromatic carbon atoms, with distances ranging from 2.623(2) to 2.839(2) Å []. These O⋯C interactions are suggested to be a common characteristic in ortho-nitro-biphenyl systems. Additionally, 1,6 interactions are observed between N-oxide oxygen atoms and nitro nitrogen atoms in most cases, with distances between 2.737(2) and 2.874(3) Å []. Interestingly, in the parent compound 3,3'-dinitro-2,2'-bipyridine, the attractive intramolecular interactions involving electron density donation from nitro oxygen atoms to the C(2) atoms of the opposite rings are more dominant than those involving donation from ring nitrogen atoms to nitro nitrogen atoms [].
Q2: Can 3,3'-dinitro-2,2'-bipyridyl be used to create polymers? What are their properties?
A: Yes, 3,3'-dinitro-2,2'-bipyridyl serves as a key building block for synthesizing polymers like poly(3,3′-dinitro-2,2′-bipyridine-5,5′-diyl) (PBpy-3,3′-diNO2) [, ]. These polymers are prepared using copper-promoted Ullmann coupling reactions. While PBpy-3,3′-diNO2 shows limited solubility, its counterpart, poly(3-nitropyridine-2,5-diyl) (PPy-3-NO2), exhibits good solubility in organic solvents like DMSO, DMF, and chloroform []. PPy-3-NO2 possesses a number average molecular weight (Mn) of 9,300 and an intrinsic viscosity [η] of 0.53 dL g−1 in DMF []. These polymers exhibit a UV–vis absorption peak around 430 nm [].
Q3: Does 3,3'-dinitro-2,2'-bipyridyl and its polymers display any interesting electrochemical behavior?
A: Indeed, PPy-3-NO2 demonstrates electrochemical reduction at −1.5 V versus Ag+/Ag in acetonitrile. Furthermore, it exhibits an electrochemical redox cycle within the range of 0 to −1.1 V versus Ag+/Ag in aqueous solutions []. This electrochemical activity suggests potential applications in areas like electrocatalysis and energy storage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















